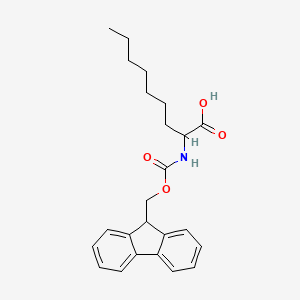![molecular formula C42H45F21O6Yb B13398888 3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium](/img/structure/B13398888.png)
3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] is a coordination compound of ytterbium, a rare earth element. This compound is known for its unique chemical properties, including high stability and luminescence. It is often used in various scientific research applications due to its ability to form stable complexes with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] typically involves the reaction of ytterbium chloride with 3-(heptafluoropropylhydroxymethylene)-(-)-camphor in the presence of a suitable solvent such as methylene chloride. The reaction is carried out under controlled temperature conditions, usually between 135-140°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ytterbium(III) oxide, while reduction reactions may produce ytterbium(II) complexes.
科学的研究の応用
Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its ability to form stable complexes.
Biology: Employed in bioimaging and biosensing applications because of its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
作用機序
The mechanism of action of ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] involves its ability to form stable complexes with other molecules. This stability is due to the strong coordination bonds between the ytterbium ion and the ligands. The compound’s luminescent properties are attributed to the electronic transitions within the ytterbium ion, which are influenced by the surrounding ligands.
類似化合物との比較
Similar Compounds
- Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]
- Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-l-camphorate]
Uniqueness
Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] is unique due to its specific stereochemistry and the presence of heptafluoropropyl groups, which enhance its stability and luminescent properties compared to other similar compounds .
特性
分子式 |
C42H45F21O6Yb |
|---|---|
分子量 |
1217.8 g/mol |
IUPAC名 |
3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium |
InChI |
InChI=1S/3C14H15F7O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3; |
InChIキー |
BBKRIIMXYJMIDD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.[Yb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)

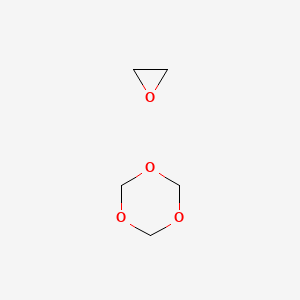
![5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate](/img/structure/B13398832.png)

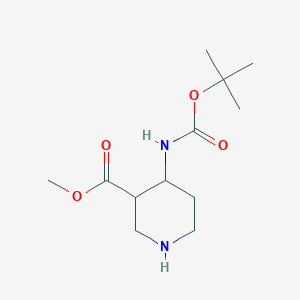
![4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate](/img/structure/B13398844.png)
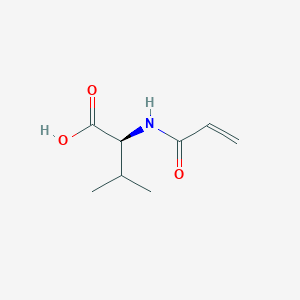
![5-[[1-[[3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13398847.png)
![5-[(8-chloroisoquinolin-3-yl)amino]-3-[1-(dimethylamino)propan-2-yloxy]pyrazine-2-carbonitrile](/img/structure/B13398854.png)
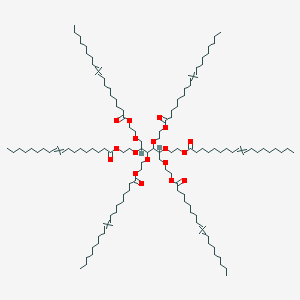
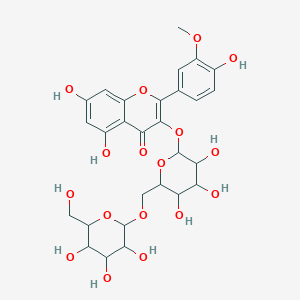
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B13398877.png)
